3-methyl-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
Description
3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyridine ring, and a substituted phenyl group
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-methyl-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H24N2O2/c1-17(2)20-13-11-19(12-14-20)16-27(23-10-6-7-15-26-23)25(28)24-18(3)21-8-4-5-9-22(21)29-24/h4-15,17H,16H2,1-3H3 |
InChI Key |
ANZBLOGCIRCICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with an appropriate acetylene derivative. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The final step often involves the formation of the amide bond through a condensation reaction with the appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic rings or to reduce any nitro groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PROPAN-2-YLBENZENE: This compound shares a similar phenyl group but lacks the benzofuran and pyridine rings.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar pyridine ring and are known for their biological activities.
Uniqueness
3-METHYL-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, a pyridine ring, and a substituted phenyl group. This unique structure may confer specific properties that are not found in other similar compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
